REACTION_CXSMILES
|
C(N(CC)CC)C.Cl[CH2:9][CH2:10][CH2:11]Cl.[Cl:13][SiH:14]([Cl:16])[Cl:15]>>[Cl:13][Si:14]([Cl:16])([Cl:15])[CH2:9][CH2:10][CH2:11][Si:14]([Cl:16])([Cl:15])[Cl:13]
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Name
|
|
Quantity
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0.048 g
|
Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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0.6 g
|
Type
|
reactant
|
Smiles
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ClCCCCl
|
Name
|
|
Quantity
|
3.18 g
|
Type
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reactant
|
Smiles
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Cl[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
The resulting mixture was distilled
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Name
|
|
Type
|
product
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Smiles
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Cl[Si](CCC[Si](Cl)(Cl)Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 9% | |
YIELD: CALCULATEDPERCENTYIELD | 8.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |